Cycloastragenol

Catalog No.
S524703
CAS No.
78574-94-4
M.F
C30H50O5
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloastragenol

CAS Number

78574-94-4

Product Name

Cycloastragenol

IUPAC Name

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1

InChI Key

WENNXORDXYGDTP-UOUCMYEWSA-N

SMILES

CC(C)(O)[C@@H]1CC[C@@](C)(O1)[C@H]2[C@@H](O)C[C@@]3(C)[C@@H]4C[C@H](O)[C@H]5C(C)(C)[C@@H](O)CC[C@@]56C[C@@]46CC[C@]23C

Solubility

Soluble in DMSO

Synonyms

astramembrangenin, cycloastragenol, cyclogalegigenin, GRN510

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O

Description

The exact mass of the compound Cycloastragenol is 490.3658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Sapogenins - Supplementary Records. It belongs to the ontological category of tetrol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurodegenerative Conditions

Antiaging

Anti-apoptosis

Anti-fibrosis

Immunomodulation

Promotion of Cell Proliferation and Wound Healing

Senolytic Agent

Telomerase Activator

Senescence-Associated Secretory Phenotype (SASP) Suppression

Activation of the Src/MEK/ERK Pathway

Cycloastragenol is a triterpenoid saponin compound derived from the plant Astragalus membranaceus (Fisch.) Bunge, known for its potential health benefits, particularly in the context of aging and cellular longevity. This compound is a hydrolysis product of astragaloside IV, which is one of the main active ingredients found in Astragalus membranaceus. Cycloastragenol has garnered attention due to its purported ability to activate telomerase, an enzyme that plays a crucial role in maintaining telomere length and, consequently, cellular health and longevity .

That contribute to its biological activity. Notably, it can be metabolized by liver enzymes, with significant first-pass hepatic metabolism impacting its bioavailability. The compound has been shown to interact with cytochrome P450 enzymes, specifically inhibiting CYP3A4 and inducing CYP2E1, which may affect drug metabolism when administered alongside other pharmaceuticals . Additionally, studies have indicated that cycloastragenol can be transformed through microbial processes, leading to various oxidation and reduction reactions that alter its structure and potentially its bioactivity .

The biological activities of cycloastragenol are extensive. It is primarily recognized for its role as a telomerase activator, which can lead to telomere elongation and promote cellular proliferation while reducing senescence . Beyond telomerase activation, cycloastragenol exhibits anti-inflammatory and antioxidant properties, contributing to its potential therapeutic effects against age-related diseases. Research has demonstrated that cycloastragenol can enhance immune function by activating T cells and modulating inflammatory pathways . Furthermore, it has shown promise in improving lipid metabolism and mitigating conditions such as diabetes and cardiovascular diseases .

Cycloastragenol can be synthesized through several methods, primarily involving the hydrolysis of astragaloside IV. One efficient method described in the literature is Smith degradation, which allows for the conversion of astragaloside IV into cycloastragenol with high yields . Other synthetic approaches include enzymatic methods utilizing glycosyltransferases or microbial fermentation techniques that can modify precursor compounds into cycloastragenol .

Interaction studies involving cycloastragenol have highlighted its pharmacokinetic properties and potential interactions with other drugs. The compound's metabolism via cytochrome P450 enzymes suggests that it could influence the efficacy and safety of concurrent medications. For instance, due to its inhibition of CYP3A4, there is a risk of increased plasma concentrations of drugs metabolized by this pathway . Moreover, the activation of immune responses through telomerase may also interact with immunomodulatory therapies .

Cycloastragenol shares structural similarities with several other triterpenoids and saponins. Here are some notable compounds for comparison:

CompoundSourceKey Features
Astragaloside IVAstragalus membranaceusPrecursor to cycloastragenol; exhibits similar biological activities but less potent in telomerase activation.
Ginsenoside Rg1Panax ginsengKnown for neuroprotective effects; activates signaling pathways similar to those influenced by cycloastragenol.
Betulinic acidDerived from birch barkExhibits anti-inflammatory properties; not directly related to telomerase but shares some pharmacological effects.
Oleanolic acidVarious plantsAnti-inflammatory and hepatoprotective effects; structurally related but differs in specific bioactivity profiles.

Cycloastragenol's uniqueness lies in its specific action as a potent telomerase activator while also possessing a diverse range of additional pharmacological effects not fully replicated by these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

490.36582469 g/mol

Monoisotopic Mass

490.36582469 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X37D9F2L0V

Wikipedia

Cycloastragenol

Dates

Modify: 2023-08-15
1: Zeng JK, Li YY, Wang TM, Zhong J, Wu JS, Liu P, Zhang H, Ma YM. Simultaneous quantification of multiple components in rat plasma by UPLC-MS/MS and pharmacokinetic study after oral administration of Huangqi decoction. Biomed Chromatogr. 2017 Dec 15. doi: 10.1002/bmc.4178. [Epub ahead of print] PubMed PMID: 29243282.
2: Zhu X, Chen Y, Du Y, Wan Q, Xu Y, Wu J. Astragaloside IV attenuates penicillin-induced epilepsy via inhibiting activation of the MAPK signaling pathway. Mol Med Rep. 2018 Jan;17(1):643-647. doi: 10.3892/mmr.2017.7896. Epub 2017 Oct 26. PubMed PMID: 29115438.
3: Zhang CY, Zhu JY, Ye Y, Zhang M, Zhang LJ, Wang SJ, Song YN, Zhang H. Erhuang Formula ameliorates renal damage in adenine-induced chronic renal failure rats via inhibiting inflammatory and fibrotic responses. Biomed Pharmacother. 2017 Nov;95:520-528. doi: 10.1016/j.biopha.2017.08.115. Epub 2017 Sep 5. PubMed PMID: 28866419.
4: Wang L, Chen Y. Efficient Biotransformation of Astragaloside IV to Cycloastragenol by Bacillus sp. LG-502. Appl Biochem Biotechnol. 2017 Dec;183(4):1488-1502. doi: 10.1007/s12010-017-2517-1. Epub 2017 Jun 7. PubMed PMID: 28593602.
5: Li K, Chen Y, Jiang R, Chen D, Wang H, Xiong W, Li D, Liu Z, Li X, Li J, Yuan K. Protective effects of astragaloside IV against ovalbumin-induced allergic rhinitis are mediated by T-box protein expressed in T cells/GATA-3 and forkhead box protein 3/retinoic acid-related orphan nuclear receptor γt. Mol Med Rep. 2017 Aug;16(2):1207-1215. doi: 10.3892/mmr.2017.6685. Epub 2017 Jun 6. PubMed PMID: 28586019; PubMed Central PMCID: PMC5562080.
6: Li HF, Xu F, Yang P, Liu GX, Shang MY, Wang X, Yin J, Cai SQ. Systematic screening and characterization of prototype constituents and metabolites of total astragalosides using HPLC-ESI-IT-TOF-MS(n) after oral administration to rats. J Pharm Biomed Anal. 2017 Aug 5;142:102-112. doi: 10.1016/j.jpba.2017.05.009. Epub 2017 May 5. PubMed PMID: 28501748.
7: Gu M, Zhang S, Zhao Y, Huang J, Wang Y, Li Y, Fan S, Yang L, Ji G, Tong Q, Huang C. Cycloastragenol improves hepatic steatosis by activating farnesoid X receptor signalling. Pharmacol Res. 2017 Jul;121:22-32. doi: 10.1016/j.phrs.2017.04.021. Epub 2017 Apr 18. PubMed PMID: 28428116.
8: Liu T, Liao JX, Hu Y, Tu YH, Sun JS. Synthetic Access Toward Cycloastragenol Glycosides. J Org Chem. 2017 Apr 21;82(8):4170-4178. doi: 10.1021/acs.joc.7b00080. Epub 2017 Mar 31. PubMed PMID: 28345922.
9: Sun C, Jiang M, Zhang L, Yang J, Zhang G, Du B, Ren Y, Li X, Yao J. Cycloastragenol mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model. Immunopharmacol Immunotoxicol. 2017 Jun;39(3):131-139. doi: 10.1080/08923973.2017.1300170. Epub 2017 Mar 14. PubMed PMID: 28290732.
10: Meng JJ, Li SP, Zhao FY, Tong Y, Mu DZ, Qu Y. [Effect of telomerase activation on biological behaviors of neural stem cells in rats with hypoxic-ischemic insults]. Zhongguo Dang Dai Er Ke Za Zhi. 2017 Feb;19(2):229-236. Chinese. PubMed PMID: 28202125.
11: Hamza M, Nadir M, Mehmood N, Farooq A. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains. Indian J Pharmacol. 2016 Nov-Dec;48(6):710-714. doi: 10.4103/0253-7613.194851. PubMed PMID: 28066112; PubMed Central PMCID: PMC5155475.
12: Ran R, Zhang C, Li R, Chen B, Zhang W, Zhao Z, Fu Z, Du Z, Du X, Yang X, Fang Z. Evaluation and Comparison of the Inhibition Effect of Astragaloside IV and Aglycone Cycloastragenol on Various UDP-Glucuronosyltransferase (UGT) Isoforms. Molecules. 2016 Nov 29;21(12). pii: E1616. PubMed PMID: 27916843.
13: Shen CY, Jiang JG, Yang L, Wang DW, Zhu W. Anti-ageing active ingredients from herbs and nutraceuticals used in traditional Chinese medicine: pharmacological mechanisms and implications for drug discovery. Br J Pharmacol. 2017 Jun;174(11):1395-1425. doi: 10.1111/bph.13631. Epub 2016 Oct 29. Review. PubMed PMID: 27659301; PubMed Central PMCID: PMC5429334.
14: Ma PK, Wei BH, Cao YL, Miao Q, Chen N, Guo CE, Chen HY, Zhang YJ. Pharmacokinetics, metabolism, and excretion of cycloastragenol, a potent telomerase activator in rats. Xenobiotica. 2017 Jun;47(6):526-537. doi: 10.1080/00498254.2016.1204568. Epub 2016 Jul 14. PubMed PMID: 27412909.
15: Liu Y, Liu J, Wang Y, Abozeid A, Tang ZH. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry. Springerplus. 2016 Jun 30;5(1):927. doi: 10.1186/s40064-016-2638-y. eCollection 2016. PubMed PMID: 27386371; PubMed Central PMCID: PMC4927545.
16: Wang T, Ruan J, Li X, Chao L, Shi P, Han L, Zhang Y, Wang T. Bioactive cyclolanstane-type saponins from the stems of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao. J Nat Med. 2016 Apr;70(2):198-206. doi: 10.1007/s11418-015-0959-8. Epub 2016 Jan 22. PubMed PMID: 26800699.
17: Jin Y, Guo X, Yuan B, Yu W, Suo H, Li Z, Xu H. Disposition of Astragaloside IV via Enterohepatic Circulation Is Affected by the Activity of the Intestinal Microbiome. J Agric Food Chem. 2015 Jul 8;63(26):6084-93. doi: 10.1021/acs.jafc.5b00168. Epub 2015 Jun 22. PubMed PMID: 26066785.
18: Zhao Y, Li Q, Zhao W, Li J, Sun Y, Liu K, Liu B, Zhang N. Astragaloside IV and cycloastragenol are equally effective in inhibition of endoplasmic reticulum stress-associated TXNIP/NLRP3 inflammasome activation in the endothelium. J Ethnopharmacol. 2015 Jul 1;169:210-8. doi: 10.1016/j.jep.2015.04.030. Epub 2015 Apr 25. PubMed PMID: 25922268.
19: Agra LC, Ferro JN, Barbosa FT, Barreto E. Triterpenes with healing activity: A systematic review. J Dermatolog Treat. 2015 Oct;26(5):465-70. doi: 10.3109/09546634.2015.1021663. Epub 2015 Apr 20. Review. PubMed PMID: 25893368.
20: Sun GX, Zhao YY, Miao PP, Yang XY, Miao Q, Li J, Xue BJ, Su J, Zhang YJ. [Stability study in biological samples and metabolites analysis of astragaloside IV in rat intestinal bacteria in vitro]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(21):4258-64. Chinese. PubMed PMID: 25775804.

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